molecular formula C13H26N2S B13952553 2-Imidazolidinethione, 4,4-dimethyl-1-(1,1,3,3-tetramethylbutyl)- CAS No. 64036-88-0

2-Imidazolidinethione, 4,4-dimethyl-1-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B13952553
CAS No.: 64036-88-0
M. Wt: 242.43 g/mol
InChI Key: TUDXUTBWUKMCSB-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, 4,4-dimethyl-1-(1,1,3,3-tetramethylbutyl)- is a sulfur-containing heterocyclic compound characterized by an imidazolidinethione core (a five-membered ring with two nitrogen atoms and one sulfur atom). The molecule is substituted with two methyl groups at the 4,4-positions and a bulky 1,1,3,3-tetramethylbutyl group at the 1-position.

Synthetic routes for related thione derivatives often involve thiosemicarbazide intermediates and condensation reactions with carbonyl-containing precursors, as exemplified in the synthesis of structurally analogous benzodioxine-based thiadiazole derivatives .

Properties

CAS No.

64036-88-0

Molecular Formula

C13H26N2S

Molecular Weight

242.43 g/mol

IUPAC Name

4,4-dimethyl-1-(2,4,4-trimethylpentan-2-yl)imidazolidine-2-thione

InChI

InChI=1S/C13H26N2S/c1-11(2,3)8-13(6,7)15-9-12(4,5)14-10(15)16/h8-9H2,1-7H3,(H,14,16)

InChI Key

TUDXUTBWUKMCSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=S)N1)C(C)(C)CC(C)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of substituted imidazolidinethiones generally follows the construction of the imidazolidine ring, followed by thiation to introduce the thione functionality at the 2-position. The bulky substituents at the 4 and 1-positions are introduced either via substituted diamines or alkylation steps.

One common strategy involves:

  • Starting from a suitable 1,2-diamine precursor with the desired substitution pattern (e.g., 4,4-dimethyl substitution on the ring).
  • Cyclization with thiocarbonyl reagents such as thiourea or carbon disulfide derivatives to form the imidazolidinethione ring.
  • Introduction of the 1-(1,1,3,3-tetramethylbutyl) substituent via alkylation or by using a substituted amine precursor.

Preparation via Thiourea Cyclization (Patent US20160051450A1)

According to patent US20160051450A1, cyclic thiourea compounds including 4,4-dimethyl-2-imidazolidinethione derivatives are synthesized by reacting substituted diamines with thiocarbonyl sources. The patent emphasizes the solubility and reactivity of these cyclic thioureas in curable compositions, suggesting that the 4,4-dimethyl substitution enhances solubility in triethylene glycol dimethacrylate, a common monomer in polymer chemistry.

The preparation involves:

  • Selection of a diamine with 4,4-dimethyl substitution.
  • Reaction with a thiocarbonyl source (e.g., thiourea or equivalents) under controlled conditions to form the cyclic thiourea ring.
  • Subsequent alkylation or substitution at the nitrogen atom to introduce the 1-(1,1,3,3-tetramethylbutyl) group.

Stepwise Synthesis Using Carbonyldiimidazole (CDI) Mediated Cyclization (PMC Article)

Though the referenced PMC article focuses on imidazolidin-2-ones rather than imidazolidinethiones, the methodology is instructive for analogous heterocyclic synthesis. The article describes a pseudo-multicomponent one-pot protocol involving:

  • Formation of a Schiff base from a diamine and aldehyde.
  • Reduction of the Schiff base to a diamine intermediate.
  • Cyclization with carbonyldiimidazole (CDI) to form the imidazolidin-2-one ring.

For imidazolidinethiones, a similar approach can be adapted using thiocarbonyl transfer reagents instead of CDI, allowing cyclization to the thione analog.

Table 1: Generalized Reaction Conditions for Imidazolidin-2-one Synthesis (Adapted for Imidazolidinethione)

Step Reagents/Conditions Outcome Yield (%)
Schiff base formation Diamine + Aldehyde, reflux in MeOH/THF Schiff base intermediate ~Complete
Reduction NaBH4, room temp Diamine intermediate 55–81%
Cyclization Carbonyldiimidazole (CDI), reflux Imidazolidin-2-one ring closure 55–81%

Note: For imidazolidinethione, thiocarbonyl reagents replace CDI.

This method offers sustainability and efficiency, with yields ranging from 55% to 81% depending on substituents.

Use in Rubber Adhesion (Patent US3517722A)

The compound or related imidazolidine derivatives have been employed as methylene donors in rubber-to-metal adhesion processes. The patent US3517722A describes the use of urea and thiourea derivatives, including substituted imidazolidines, as intermediates in forming methylene bridges in rubber composites.

This industrial context implies that the synthesis of such substituted imidazolidinethiones must be scalable and yield stable products suitable for incorporation into polymer matrices.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Thiourea Cyclization Substituted diamine + thiourea, heat Direct formation of cyclic thiourea Requires substituted diamines
Pseudo-Multicomponent Reaction Diamine + aldehyde (Schiff base) + NaBH4 + CDI One-pot, efficient, green chemistry Adaptation needed for thione ring
Alkylation of Thiourea Ring Alkyl halide with 1,1,3,3-tetramethylbutyl group Introduces bulky substituent Steric hindrance challenges
Industrial Scale Synthesis Urea/thiourea derivatives as methylene donors Scalable, industrially relevant Patent-protected methods

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidinethione ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various imidazolidinethione derivatives

Scientific Research Applications

4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.

    Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized as a stabilizer in polymer production and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and microbial cell membranes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups. In microbial cells, it disrupts membrane integrity, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: 1,1,3,3-Tetramethylbutyl Group

The 1,1,3,3-tetramethylbutyl group is a branched alkyl substituent known for imparting steric bulk and hydrophobicity. In 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), this group enhances solubility in nonpolar solvents and improves thermal stability compared to linear alkyl chains .

Core Heterocycle Comparison

  • Imidazolidinethione vs. Thiadiazole :
    Imidazolidinethiones (saturated rings) exhibit lower reactivity in electrophilic substitution compared to thiadiazoles (unsaturated rings). For example, thiadiazole derivatives synthesized from benzodioxine precursors show higher electrophilic activity due to aromatic stabilization . The saturated imidazolidinethione core in the target compound may instead favor nucleophilic reactions at the sulfur atom.

  • This contrasts with unsubstituted imidazolidinethiones, which are more prone to ring-opening reactions under acidic conditions.

Functional Group Comparison

  • Thione (C=S) vs. Hydroxyethoxy (O-CH2-CH2-OH): The thione group in the target compound enables metal coordination (e.g., with Cu²⁺ or Fe³⁺), a property absent in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which contains a polar hydroxyethoxy group . This difference suggests divergent applications: the thione derivative may act as a chelating agent, while the hydroxyethoxy compound is more suited as a nonionic surfactant.

Biological Activity

2-Imidazolidinethione, 4,4-dimethyl-1-(1,1,3,3-tetramethylbutyl)- (CAS No. 64036-88-0) is an organic compound belonging to the class of imidazolidinethiones. Its unique structure features a core imidazolidinethione moiety substituted with a 4,4-dimethyl group and a bulky 1-(1,1,3,3-tetramethylbutyl) group. This compound has garnered attention for its potential biological activities and applications across various fields including chemistry, biology, and medicine.

  • Molecular Formula : C13H26N2S
  • Molecular Weight : 242.42 g/mol
  • Structure : The compound's structure contributes to its reactivity and biological activity.

The biological activity of 2-Imidazolidinethione involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or modifying essential thiol groups.
  • Microbial Interaction : It disrupts microbial cell membranes leading to cell lysis and death, indicating potential antimicrobial properties.

Antimicrobial Properties

Research has indicated that 2-Imidazolidinethione exhibits significant antimicrobial activity against various pathogens. A study demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve membrane disruption and enzyme inhibition.

Case Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit proteases and other critical enzymes involved in various biological processes.

Research Findings

  • Protease Inhibition : Inhibitory assays showed that 2-Imidazolidinethione could reduce protease activity by up to 50% at concentrations of 100 µM.
  • Enzyme Specificity : The compound displayed selectivity towards certain enzymes, suggesting potential for therapeutic applications in diseases where these enzymes play a role.

Scientific Research

The compound is utilized as a reagent in organic synthesis and is being explored for drug development due to its biological activity. Its unique structure allows for modifications that can enhance its efficacy as a therapeutic agent.

Industrial Uses

In industrial applications, 2-Imidazolidinethione serves as a stabilizer in polymer production and as an additive in lubricants. Its properties enhance performance characteristics such as thermal stability and resistance to oxidation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Imidazolidinethione, it is essential to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
4,4-Dimethyl-2-imidazolidinethioneLacks bulky substituentModerate antimicrobial activity
1-(1,1,3,3-Tetramethylbutyl)-2-imidazolidinethioneSimilar core but different substitutionsLower enzyme inhibition

Uniqueness of 2-Imidazolidinethione

The specific substitution pattern of 2-Imidazolidinethione provides enhanced stability and reactivity compared to other derivatives. This characteristic is crucial for its application in both biological and industrial contexts.

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